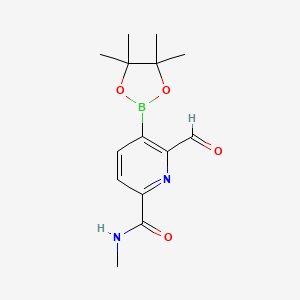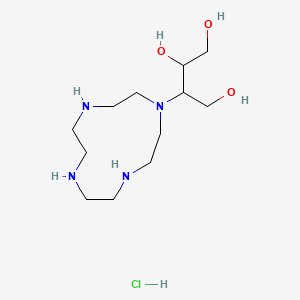
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is an organic compound with the molecular formula C12H29ClN4O3 and a molecular weight of 312.84 g/mol . This compound is an intermediate used in the synthesis of gadobutrol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI) [2][2].
Preparation Methods
The synthesis of 1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride involves several steps. Initially, 1,4,7,10-tetraazacyclododecane is synthesized. This intermediate is then reacted with 1,2,4-butanetriol in the presence of either sodium hydroxide or hydrochloric acid to form the desired compound . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure optimal yield and purity .
Chemical Reactions Analysis
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is primarily used as an intermediate in the production of gadobutrol, which is used as a contrast agent in MRI to visualize areas with disrupted blood-brain barriers and abnormal vascularity [2][2]. Additionally, it has applications in the synthesis of other complex organic molecules used in medicinal chemistry and pharmaceutical research .
Mechanism of Action
The primary mechanism of action for compounds derived from 1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride, such as gadobutrol, involves their ability to enhance the contrast in MRI images. Gadobutrol, for instance, interacts with water molecules in the body, altering their magnetic properties and thereby improving the visibility of certain tissues and abnormalities in MRI scans [2][2].
Comparison with Similar Compounds
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is similar to other compounds like 1,2,4-trihydroxybutane and 1,3,4-butanetriol . its unique structure, which includes the 1,4,7,10-tetraazacyclododecane moiety, makes it particularly valuable in the synthesis of gadolinium-based contrast agents . This distinguishes it from other similar compounds that may not have the same efficacy or application in MRI contrast enhancement .
Properties
Molecular Formula |
C12H29ClN4O3 |
|---|---|
Molecular Weight |
312.84 g/mol |
IUPAC Name |
3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol;hydrochloride |
InChI |
InChI=1S/C12H28N4O3.ClH/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16;/h11-15,17-19H,1-10H2;1H |
InChI Key |
UALUBNYCZRCXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCNCCN1)C(CO)C(CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


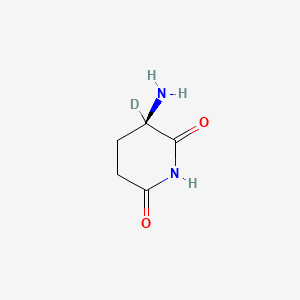
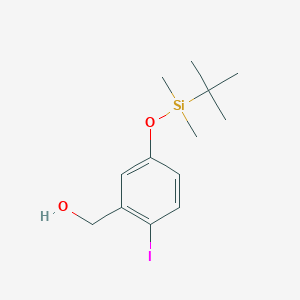
![2-pyridin-3-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14770620.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide](/img/structure/B14770621.png)
![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
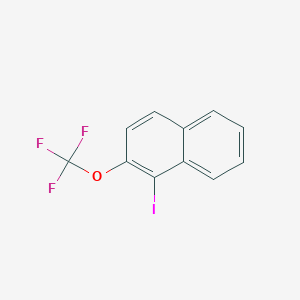
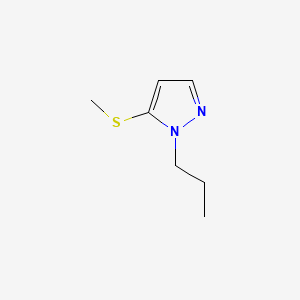
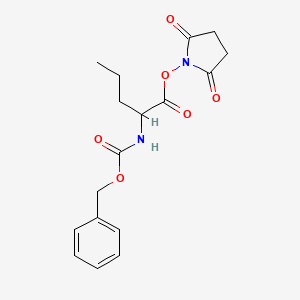



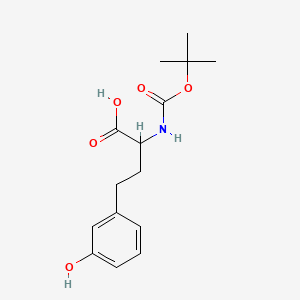
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
